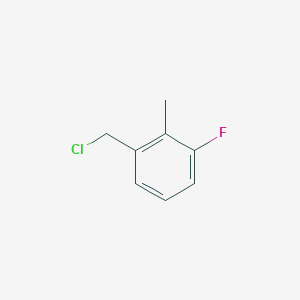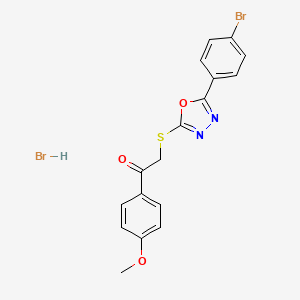
1-(Chloromethyl)-3-fluoro-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of Grignard reagents, as seen in the synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane, where a Grignard reagent prepared from 1-bromo-4-fluorobenzene reacts with dichloro(chloromethyl)methylsilane . Similarly, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by treating a chloromercurio precursor with methylmagnesium chloride . These methods suggest that the synthesis of 1-(Chloromethyl)-3-fluoro-2-methylbenzene could potentially be conducted using similar Grignard chemistry.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can significantly influence their properties. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding . Although the exact structure of this compound is not provided, it can be inferred that the presence of fluorine and chloromethyl groups would affect its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
Fluorinated benzenes, such as 1,2-difluorobenzene, are known to be chemically inert but can undergo C-H and C-F bond activation when exposed to reactive transition metal complexes . The presence of a chloromethyl group could also introduce reactivity towards nucleophilic substitution, as seen in the reactions of chloro-dinitrobenzenes with aniline . Therefore, this compound may participate in similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethyl and fluorinated aromatic compounds are influenced by their molecular structures. For example, the infrared (IR) and Raman spectra of 1-(chloromethyl)-4-fluorobenzene have been measured, suggesting a C1 symmetry for the molecule . This information, along with the known weak coordination of fluorobenzenes to metal centers , can provide insights into the expected properties of this compound, such as its spectroscopic characteristics and reactivity profile.
Applications De Recherche Scientifique
Electrophilic Fluorination
- N-Halogeno Compounds: Utilization of 1-(Chloromethyl)-3-fluoro-2-methylbenzene in electrophilic fluorination, specifically in fluorodemethylation reactions, demonstrates its significance in organic synthesis (Banks et al., 1999).
Vaporization Studies
- Vaporization Enthalpies: The compound has been studied for its vapor pressure and enthalpy of vaporization, contributing to the understanding of its thermodynamic properties (Verevkin et al., 2014).
Synthesis of Intermediate Compounds
- Synthesis of Fungicide Intermediates: It is used in synthesizing intermediates for industrial fungicides, demonstrating its role in agricultural chemistry (Guo Xiang-li, 2013).
Polymerization Research
- Polymerization Mechanisms: The compound is involved in research exploring both radical and anionic polymerization mechanisms, highlighting its relevance in polymer chemistry (Hontis et al., 1999).
Spectroscopy Studies
- Infrared and Raman Spectra: Its infrared and Raman spectra have been analyzed, offering insights into molecular symmetry and structure (Seth-Paul & Shino, 1975).
Organometallic Chemistry
- Organometallic Applications: In organometallic chemistry, derivatives of this compound are used as solvents or ligands for transition-metal-based catalysis, underscoring its role in this field (Pike et al., 2017).
Synthesis of Complex Organic Compounds
- Synthesis of Diverse Organic Compounds: Its role in the synthesis of various organic compounds, such as fluoro- and chloro-substituted derivatives, highlights its utility in organic chemistry (Ladd et al., 1985).
Radiation Chemistry
- Electron Capture in Radiation Chemistry: Studied in the context of electron capture processes in organic halides, this compound contributes to our understanding of radiation chemistry (Bertin & Hamill, 1964).
Thermal Decomposition
- Pyrolysis Studies: Investigated for its thermal decomposition properties, it aids in understanding reaction mechanisms in high-temperature conditions (Maccoll & Umaña, 1975).
Propriétés
IUPAC Name |
1-(chloromethyl)-3-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMWNEYJOCWBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
340984-89-6 |
Source


|
| Record name | 1-(chloromethyl)-3-fluoro-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)
![methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2505457.png)
![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2505459.png)
![Tert-butyl 2-(tert-butyl)-2-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-hydrazinecarboxylate](/img/structure/B2505464.png)
![N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide](/img/structure/B2505466.png)
![N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2505467.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2505468.png)
![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)


![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2505478.png)
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)
